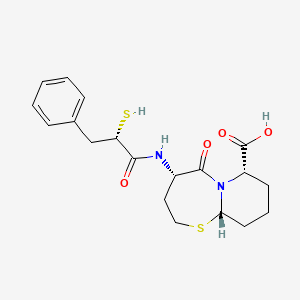
Omapatrilat
Übersicht
Beschreibung
Omapatrilat is an investigational drug that was developed as an antihypertensive agent. It functions as a dual inhibitor of both neutral endopeptidase and angiotensin-converting enzyme, which are enzymes involved in the regulation of blood pressure. Despite its potential, this compound was never marketed due to safety concerns, particularly the risk of angioedema .
Wissenschaftliche Forschungsanwendungen
Omapatrilat has been extensively studied for its potential in treating hypertension and congestive heart failure. Its dual inhibition mechanism offers a unique approach to managing blood pressure by simultaneously targeting two key enzymes. Research has shown that this compound can effectively lower blood pressure and improve cardiac function in heart failure patients . Additionally, it has been investigated for its effects on cognitive function and diabetes management in clinical trials .
Wirkmechanismus
Target of Action
Omapatrilat primarily targets two enzymes: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE) . These enzymes play crucial roles in the regulation of blood pressure and fluid balance in the body .
Biochemical Pathways
The dual inhibition of NEP and ACE by this compound results in a decrease in renin-angiotensin-aldosterone production and an increase in natriuretic peptidase circulation . This dual action disrupts the balance between vasoconstrictive and vasodilative forces, leading to a net effect of vasodilation and reduction in blood pressure .
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Omapatrilat plays a significant role in biochemical reactions by inhibiting two key enzymes: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). NEP is responsible for the degradation of natriuretic peptides, which are involved in the regulation of blood pressure and fluid balance. By inhibiting NEP, this compound increases the levels of natriuretic peptides, leading to vasodilation and increased sodium excretion . ACE, on the other hand, converts angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibiting ACE reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting NEP and ACE, this compound increases the levels of natriuretic peptides and decreases the levels of angiotensin II. This dual effect results in vasodilation, reduced blood pressure, and decreased cardiac remodeling . Additionally, this compound has been shown to improve insulin sensitivity and reduce oxidative stress in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to both NEP and ACE. By inhibiting these enzymes, this compound reduces the production of angiotensin II and increases the levels of natriuretic peptides . This dual inhibition leads to vasodilation, increased sodium excretion, and reduced blood pressure. The inhibition of NEP also prevents the degradation of bradykinin, a peptide that promotes vasodilation and reduces blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to have a long-lasting antihypertensive effect, with significant reductions in blood pressure observed up to 24 hours after administration . The stability and degradation of this compound in laboratory settings have also been studied, with findings indicating that the compound remains stable and effective over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodent models of hypertension, this compound has been shown to lower blood pressure in a dose-dependent manner . Higher doses of this compound result in greater reductions in blood pressure, but may also lead to adverse effects such as angioedema . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of NEP and ACE. By inhibiting these enzymes, this compound affects the renin-angiotensin-aldosterone system and the natriuretic peptide system . This dual inhibition leads to increased levels of natriuretic peptides and decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to penetrate the blood-brain barrier and exert effects on the central nervous system . Additionally, this compound is distributed to various tissues, including the heart, kidneys, and blood vessels, where it exerts its antihypertensive effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NEP and ACE . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. This compound’s ability to inhibit NEP and ACE within the cytoplasm is crucial for its antihypertensive properties .
Vorbereitungsmethoden
The synthesis of omapatrilat involves several steps, starting with the preparation of chiral intermediates. These intermediates are synthesized using microbial or enzymatic processes, which offer high enantioselectivity and regioselectivity. The advantages of these biocatalytic processes include mild reaction conditions and the ability to reuse immobilized enzymes . The industrial production of this compound would likely follow similar synthetic routes, optimizing for yield and purity.
Analyse Chemischer Reaktionen
Omapatrilat undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups in the molecule.
Reduction: This reaction can affect the carbonyl groups present in the structure.
Substitution: This reaction can occur at the amide or carboxylic acid groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Omapatrilat is unique in its dual inhibition of both angiotensin-converting enzyme and neutral endopeptidase. Similar compounds include:
Gemopatrilat: Another dual inhibitor with similar mechanisms but different chemical structure.
Cilazapril: An angiotensin-converting enzyme inhibitor without neutral endopeptidase inhibition.
This compound’s uniqueness lies in its ability to simultaneously inhibit both enzymes, offering a broader spectrum of antihypertensive effects compared to single-enzyme inhibitors.
Eigenschaften
IUPAC Name |
(4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRLSYPNFFBYCZ-VGWMRTNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)NC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168273 | |
| Record name | Omapatrilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Omapatrilat binds to both angiotensin converting enzyme and neutral endopeptidase. This results in a decrease renin-angiotensin-aldosterone production and increase natriuretic peptidase circulation. | |
| Record name | Omapatrilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
167305-00-2 | |
| Record name | Omapatrilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167305-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omapatrilat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167305002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omapatrilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Omapatrilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMAPATRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NLI90E7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




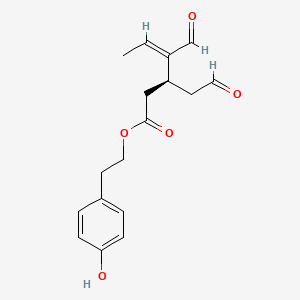

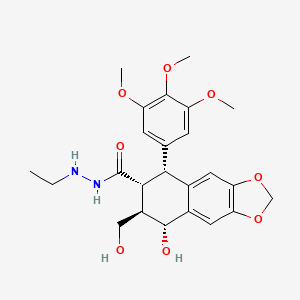




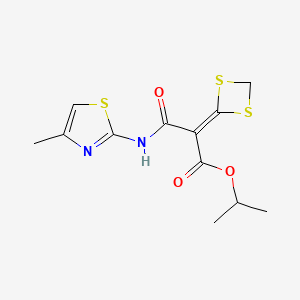

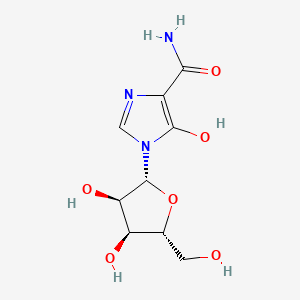
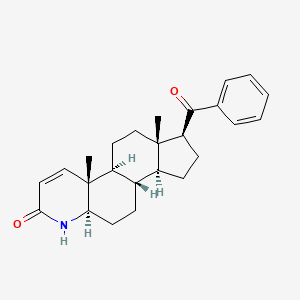
![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)
